molecular formula C18H24ClN3O4S B5604231 1-[(4-chlorophenyl)sulfonyl]-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-4-piperidinecarboxamide

1-[(4-chlorophenyl)sulfonyl]-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-4-piperidinecarboxamide

Cat. No. B5604231
M. Wt: 413.9 g/mol
InChI Key: GZLLXHCKXNMHJS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves acid-catalyzed reactions under mild conditions, providing a convenient method for generating pyrrolidine-1-sulfonylarene derivatives, including those with a phenol fragment at position 2. Such methods exemplify the strategies employed to create this compound's family, focusing on efficiency and specificity (Smolobochkin et al., 2017).

Molecular Structure Analysis

Molecular interaction studies, particularly with receptors, highlight the compound's ability to adopt distinct conformations, influencing its binding and activity. For example, the analysis using AM1 molecular orbital method reveals various conformations that the compound can adopt, shedding light on its interaction mechanisms and potential receptor affinity (Shim et al., 2002).

Chemical Reactions and Properties

Research on derivatives of similar compounds illustrates a wide range of chemical reactivity, such as cyclization reactions leading to piperidines and other cyclic structures. These reactions underscore the compound's versatility and potential as a precursor for various biologically active molecules (Back & Nakajima, 2000).

Physical Properties Analysis

The crystalline structure and physical properties of related sulfonamide compounds have been elucidated through X-ray crystallography, revealing details such as the chair conformation of the piperidine ring and tetrahedral geometry around sulfur atoms. These studies are crucial for understanding the physical characteristics that influence the compound's behavior and stability (Girish et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with biological targets, are central to understanding the compound's potential applications. For instance, the synthesis of O-substituted derivatives highlights the compound's capacity for modification, leading to variations with specific biological activities (Khalid et al., 2013).

properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-[2-(2-oxopyrrolidin-1-yl)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClN3O4S/c19-15-3-5-16(6-4-15)27(25,26)22-11-7-14(8-12-22)18(24)20-9-13-21-10-1-2-17(21)23/h3-6,14H,1-2,7-13H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLLXHCKXNMHJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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